molecular formula C21H30FN3O3S B6133060 1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine

1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine

Cat. No.: B6133060
M. Wt: 423.5 g/mol
InChI Key: VGWVTJYSPRAGKP-UHFFFAOYSA-N
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Description

1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a methylsulfonylimidazole moiety, and a methoxypropyl-substituted piperidine ring.

Properties

IUPAC Name

1-[[3-[(2-fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O3S/c1-28-13-5-6-17-9-11-24(12-10-17)16-19-14-23-21(29(2,26)27)25(19)15-18-7-3-4-8-20(18)22/h3-4,7-8,14,17H,5-6,9-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWVTJYSPRAGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCC1CCN(CC1)CC2=CN=C(N2CC3=CC=CC=C3F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl group, and the attachment of the piperidine ring. Common reagents used in these steps include fluorobenzyl bromide, methylsulfonyl chloride, and piperidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield imidazoline derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the imidazole ring can participate in hydrogen bonding and other interactions. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.

Comparison with Similar Compounds

  • 2-Fluorophenylmethylimidazole derivatives
  • Methylsulfonylimidazole compounds
  • Methoxypropyl-substituted piperidines

Uniqueness: 1-[[3-[(2-Fluorophenyl)methyl]-2-methylsulfonylimidazol-4-yl]methyl]-4-(3-methoxypropyl)piperidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

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